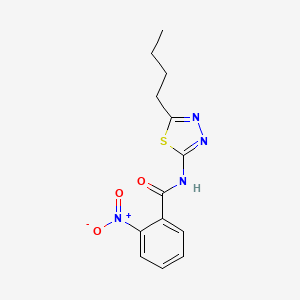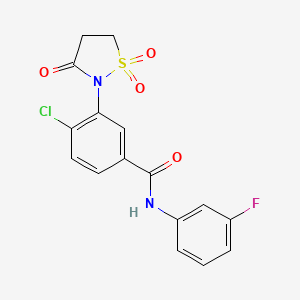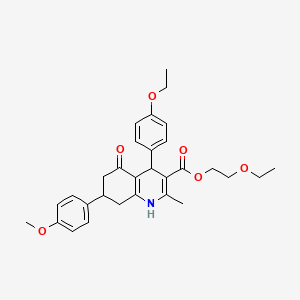
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, commonly referred to as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA levels in the brain.
Mécanisme D'action
CPP-115 is a potent inhibitor of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide-AT, an enzyme that is responsible for the breakdown of this compound in the brain. By inhibiting this compound-AT, CPP-115 can increase the levels of this compound in the brain, which can help to reduce seizure activity and improve cognitive function. This compound is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects
Studies have shown that CPP-115 can increase this compound levels in the brain, which can help to reduce seizure activity and improve cognitive function. CPP-115 has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, CPP-115 has been found to have a low potential for abuse and addiction, making it a promising candidate for the development of new treatments for addiction and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPP-115 is its high potency and selectivity for N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide-AT inhibition. This makes it a useful tool for studying the role of this compound in neurological disorders and for developing new treatments for these conditions. However, one limitation of CPP-115 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the long-term safety and efficacy of CPP-115 in humans.
Orientations Futures
There are several future directions for the study of CPP-115. One area of research is the development of new treatments for epilepsy and other neurological disorders based on the inhibition of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide-AT. Another area of research is the investigation of the potential therapeutic applications of CPP-115 in the treatment of addiction, anxiety, and depression. In addition, further studies are needed to determine the long-term safety and efficacy of CPP-115 in humans, as well as to develop new formulations and delivery methods to improve its solubility and bioavailability.
Conclusion
CPP-115 is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of epilepsy, addiction, anxiety, and depression. CPP-115 is a potent inhibitor of this compound-AT, which plays a crucial role in the regulation of this compound levels in the brain. While CPP-115 has shown promise in preclinical studies, further research is needed to determine its long-term safety and efficacy in humans and to develop new treatments based on its mechanism of action.
Méthodes De Synthèse
CPP-115 can be synthesized using a multistep process that involves the reaction of 4-cyanophenylhydrazine with 4-fluorobenzoyl chloride to form 4-cyanophenyl 4-fluorobenzoyl hydrazine. This intermediate is then reacted with piperidine-3-carboxylic acid to produce CPP-115. The purity and yield of CPP-115 can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Studies have shown that CPP-115 can increase N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide levels in the brain, which can help to reduce seizure activity and improve cognitive function. CPP-115 has also been investigated for its potential in the treatment of addiction, anxiety, and depression.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-7-5-15(6-8-17)20(26)24-11-1-2-16(13-24)19(25)23-18-9-3-14(12-22)4-10-18/h3-10,16H,1-2,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAOQLLXSFQUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4939084.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4939094.png)

![N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4939116.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4939122.png)

![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine](/img/structure/B4939139.png)
![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B4939147.png)
![1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4939150.png)
![2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4939169.png)

![11-(2-furyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4939180.png)
![tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene) bis(phenylcarbamate)](/img/structure/B4939184.png)

